![molecular formula C15H13BrN2O2S B2491256 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 344898-23-3](/img/structure/B2491256.png)
1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds structurally similar to 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, typically involves cyclization, N-alkylation, hydrolyzation, and chlorination or bromination steps starting from o-phenylenediamine and suitable reactants. For example, Huang Jin-qing (2009) reported the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole through a sequence that could be adapted for the target compound, emphasizing the effects of reaction conditions on yield and the importance of optimizing these conditions for efficiency (Huang Jin-qing, 2009).
Molecular Structure Analysis
The structural elucidation of benzimidazole derivatives is critical for understanding their chemical behavior and potential applications. Studies involving crystallography and spectroscopic methods such as NMR and IR spectroscopy provide deep insights into the molecular configuration, confirming the presence of functional groups and the overall molecular framework. For instance, the crystal structure of similar benzimidazole compounds has been determined, providing a basis for understanding the geometric and electronic structure of 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (Belaziz et al., 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a variety of chemical reactions, including N-arylation, C-H functionalization, and formation of molecular salts through noncovalent associations with organic acids. These reactions are pivotal for the synthesis of complex molecules and for modifying the chemical properties of the core benzimidazole structure to enhance its utility in various applications. Studies by Manman Sun, Chenhui Chen, W. Bao (2014), and Xu Chen et al. (2017) explore these reactions, offering insights into the reactivity and functional versatility of benzimidazole derivatives (Sun, Chen, & Bao, 2014); (Chen et al., 2017).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical application. These properties can be influenced by substitutions at different positions on the benzimidazole ring. Research on similar compounds provides a framework for predicting the behavior of 1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole under various conditions and for its formulation into usable compounds (Belaziz et al., 2013).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, stability, and interactions with biological molecules, are central to their potential as therapeutic agents or in other chemical applications. Studies have explored the antibacterial and antiviral activities of benzimidazole derivatives, their potential as H+/K+-ATPase inhibitors, and their role in synthesizing novel compounds with specific biological activities. These studies highlight the broad utility and adaptability of benzimidazole compounds in developing new therapeutic agents (Rajesh et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMNZWAFSSPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole |
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